3-Methylquinolin-8-amine is a heterocyclic compound that incorporates a quinoline structure with an amino group at the 8-position and a methyl group at the 3-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block in the synthesis of more complex molecules.
3-Methylquinolin-8-amine belongs to the class of quinolines, which are bicyclic aromatic compounds. It is classified as an amine due to the presence of an amino group (-NH2) attached to its structure. This classification is significant for its reactivity and potential applications in pharmaceuticals.
The synthesis of 3-methylquinolin-8-amine can be achieved through several methods, including:
The molecular formula for 3-methylquinolin-8-amine is . The compound features a fused ring system characteristic of quinolines, with the methyl group at the 3-position and an amino group at the 8-position.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 3-Methylquinolin-8-amine |
InChI Key | AFINCNAXQQGCBV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C2C(=C1)C=CC(=C2)N |
3-Methylquinolin-8-amine can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-methylquinolin-8-amine is primarily related to its interaction with biological targets. It may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer treatment or antimicrobial applications. The exact pathways are still under investigation but often involve modulation of signaling cascades within cells .
3-Methylquinolin-8-amine is typically a solid at room temperature with varying melting points depending on purity and specific derivatives.
The compound exhibits basic properties due to the amino group, making it soluble in polar solvents. It may also demonstrate reactivity typical of aromatic compounds, including electrophilic substitution.
3-Methylquinolin-8-amine has several applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1